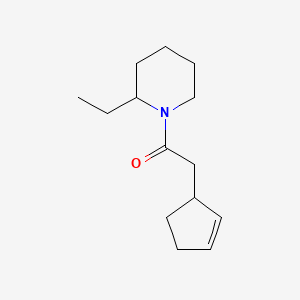
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate, also known as MDBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MDBP is a piperidine-based compound that has been found to have a variety of biological effects, including acting as an inhibitor of the dopamine transporter and as a potential treatment for drug addiction. In
Scientific Research Applications
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the treatment of drug addiction. Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been found to act as an inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting this transporter, Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate may be able to increase the levels of dopamine in the brain, which could help to reduce the cravings associated with drug addiction.
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has also been studied for its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. In addition, Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been found to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mechanism of Action
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate acts as an inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting this transporter, Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate increases the levels of dopamine in the brain, which can help to reduce the cravings associated with drug addiction. In addition, Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been found to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the dopamine transporter, Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been found to have anti-inflammatory and neuroprotective effects. Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has also been found to increase the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of the dopamine transporter, which makes it useful for studying the role of dopamine in the brain. Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate is also relatively easy to synthesize and purify, which makes it readily available for use in research.
One limitation of Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate is that it has not yet been extensively studied in humans, which means that its safety and efficacy are not yet fully understood. In addition, Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has a relatively short half-life, which means that it may not be suitable for long-term studies.
Future Directions
There are several potential future directions for research on Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate. One area of interest is in the development of new treatments for drug addiction. Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has shown promise in reducing drug cravings, and further research could help to determine its potential as a treatment for addiction.
Another area of interest is in the development of new treatments for neurological disorders. Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been found to have neuroprotective effects, which could make it useful in the treatment of disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been found to have a variety of biological effects, including acting as an inhibitor of the dopamine transporter and as a potential treatment for drug addiction. Further research is needed to fully understand the safety and efficacy of Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate, but its potential as a treatment for addiction and neurological disorders is promising.
Synthesis Methods
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate is synthesized through a multi-step process that involves the reaction of piperidine with 2,3-dihydro-1-benzofuran-2-carbonyl chloride, followed by the addition of methylamine. The final product is then purified through column chromatography to yield pure Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate.
properties
IUPAC Name |
methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-16(19)11-6-8-17(9-7-11)15(18)14-10-12-4-2-3-5-13(12)21-14/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFRECLHFPDOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)









